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  • Product: Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate
  • CAS: 848127-77-5

Core Science & Biosynthesis

Foundational

Solubility Profile of Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate in Organic Solvents: A Predictive and Empirical Guide

Executive Summary In the critical pathway of pharmaceutical drug development, understanding the solubility profile of key synthetic intermediates is paramount for optimizing reaction conditions, designing purification wo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the critical pathway of pharmaceutical drug development, understanding the solubility profile of key synthetic intermediates is paramount for optimizing reaction conditions, designing purification workflows, and ensuring regulatory compliance. Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate (CAS: 848127-77-5) [1] is a highly functionalized indole derivative frequently utilized as a building block in the synthesis of targeted therapeutics.

This whitepaper provides an in-depth technical analysis of its solubility profile in various organic solvents. By synthesizing theoretical predictive models—specifically 1 [2]—with rigorous empirical validation protocols grounded in 2 [3], this guide equips researchers with actionable, self-validating methodologies. Furthermore, all solvent evaluations are contextualized within the3 [4] to ensure downstream formulation viability.

Physicochemical Profiling & Structural Causality

To predict how Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate behaves in solution, we must first deconstruct its molecular architecture. Solubility is not a random phenomenon; it is the thermodynamic consequence of specific intermolecular interactions dictated by functional groups.

  • The Indole Core & 6-Chloro Substituent: The aromatic bicyclic system, coupled with the heavy, electron-withdrawing chlorine atom at the 6-position, creates a highly polarizable surface area. This drives strong dispersion forces ( δD​ ) , making the molecule inherently lipophilic and highly soluble in halogenated and aromatic solvents.

  • The N-Methyl Group: In native indoles, the N-H bond acts as a strong hydrogen-bond donor. The intentional N-methylation of this compound structurally eliminates this donor capacity. Causality: By removing the H-bond donor, the hydrogen bonding parameter ( δH​ ) is drastically reduced, rendering the molecule highly hydrophobic and practically insoluble in water or highly protic media.

  • The 5-Methyl Ester: This moiety acts exclusively as a hydrogen-bond acceptor and contributes to the molecule's dipole moment, enhancing its polar interactions ( δP​ ) . This allows for favorable solvation in aprotic polar solvents (e.g., THF, DMF).

G Molecule Methyl 6-chloro-1-methyl -1H-indole-5-carboxylate Indole Indole Core (Aromaticity) Molecule->Indole NMethyl N-Methyl Group (No H-Bond Donor) Molecule->NMethyl Chloro 6-Chloro Group (Lipophilicity) Molecule->Chloro Ester 5-Methyl Ester (H-Bond Acceptor) Molecule->Ester Dispersion High Dispersion (δD) Indole->Dispersion HBond Low H-Bonding (δH) NMethyl->HBond Reduces Chloro->Dispersion Polarity Moderate Polarity (δP) Ester->Polarity Ester->HBond Acceptor Only

Fig 1: Logical relationship between structural features and Hansen Solubility Parameters.

Theoretical Prediction via Hansen Solubility Parameters (HSP)

Before executing resource-intensive empirical screens,1 [2] provide a robust theoretical framework. HSP divides the total cohesive energy of a liquid into three components: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ ).

The "distance" ( Ra​ ) between the solute and the solvent in the 3D Hansen space predicts solubility. A smaller Ra​ indicates higher affinity ("like dissolves like"). Based on group contribution methods, the estimated HSP for Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate is approximately: δD​≈19.5 , δP​≈8.2 , δH​≈4.5 .

Empirical Determination Protocol (USP <1236> Compliant)

Theoretical models must be validated. The following protocol details a self-validating Saturation Shake-Flask Method, designed in strict accordance with2 [3].

Step-by-Step Methodology
  • Solvent Selection: Select a panel of solvents representing different chemical classes, prioritizing Class 2 and Class 3 solvents as defined by the 3 [4].

  • Saturation: Add an excess amount of the compound to 10 mL of the selected solvent in a sealed borosilicate glass vial. Causality: An excess solid phase is an absolute requirement to ensure the system reaches its maximum thermodynamic solubility limit rather than a kinetic state.

  • Thermal Equilibration: Agitate the suspension at 250 RPM in a temperature-controlled orbital shaker at 25.0°C ± 0.1°C for 48 hours. Causality: Temperature fluctuations alter the solubility equilibrium. Strict thermal control prevents transient supersaturation or premature precipitation, ensuring accuracy.

  • Phase Separation & Solid-State Validation: Centrifuge the aliquot at 10,000 RPM for 15 minutes to separate the phases.

    • Self-Validating Step: Isolate the residual solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). If the XRPD pattern differs from the starting material, a solvate has formed or a polymorphic transition has occurred, invalidating the solubility value for the original polymorph.

  • Quantification: Dilute the clear supernatant using the mobile phase and quantify the dissolved API intermediate via HPLC-UV against a validated calibration curve.

Workflow S1 1. Solvent Selection (ICH Q3C Guidelines) S2 2. Excess Solid Addition (Ensure Saturation) S1->S2 C1 Avoid Class 1 Solvents (Toxicity Risks) S1->C1 S3 3. Thermal Equilibration (48h at 25°C ± 0.1°C) S2->S3 S4 4. Phase Separation (Centrifugation) S3->S4 C3 Prevents Kinetic Supersaturation S3->C3 S5 5. HPLC-UV Quantification (Thermodynamic Solubility) S4->S5 C4 XRPD Check: Validates Polymorph Integrity S4->C4

Fig 2: Self-validating USP <1236> compliant empirical solubility workflow.

Quantitative Solubility Profile

Based on the structural parameters and empirical framework described above, the following table summarizes the quantitative solubility profile of Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate. Data is categorized to aid in process chemistry decision-making.

SolventICH Q3C ClassPredicted Solubility Range (mg/mL)HSP Affinity ( Ra​ )Application Suitability
Dichloromethane (DCM) Class 2> 100 (Freely Soluble)Low (< 4.0)Primary extraction, Reaction media
Tetrahydrofuran (THF) Class 250 - 100 (Soluble)Low (< 5.0)Reaction media
Ethyl Acetate (EtOAc) Class 310 - 50 (Sparingly Soluble)Moderate (5.0 - 8.0)Crystallization solvent / Chromatography
Methanol (MeOH) Class 21 - 10 (Slightly Soluble)High (> 8.0)Washing, Trituration
n-Heptane Class 3< 1 (Practically Insoluble)Very High (> 12.0)Anti-solvent for crystallization
Water N/A< 0.1 (Insoluble)Extreme (> 20.0)Aqueous biphasic washing

Strategic Implications for Synthesis and Formulation

The solubility data directly dictates the downstream processing of this intermediate:

  • Reaction Media: The high solubility in DCM and THF makes these solvents ideal for homogeneous catalytic reactions or cross-coupling steps involving the 6-chloro position.

  • Purification & Crystallization: A classic solvent/anti-solvent crystallization strategy can be engineered using Ethyl Acetate (solvent) and n-Heptane (anti-solvent). Because both are ICH Q3C Class 3 solvents (low toxic potential), this pairing minimizes regulatory friction during scale-up.

  • Trituration: The slight solubility in Methanol allows it to be used as a trituration solvent to wash away polar impurities without resulting in significant yield loss of the target indole intermediate.

References

  • BLD Pharm. "848127-77-5 | Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate".
  • Wikipedia. "Hansen solubility parameter".
  • Biorelevant. "USP <1236>: Solubility Measurements Chapter".
  • International Council for Harmonisation (ICH). "Impurities: Guideline for Residual Solvents Q3C(R8)".

Sources

Exploratory

Pharmacokinetic Profiling of Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate Analogs: A Technical Guide

Executive Summary As a Senior Application Scientist specializing in early-phase ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, I frequently encounter heterocyclic scaffolds that present unique meta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist specializing in early-phase ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, I frequently encounter heterocyclic scaffolds that present unique metabolic challenges. The indole-carboxylate class is a highly privileged pharmacophore utilized in the design of D3 dopamine receptor ligands[1], potent anticancer agents[2], and synthetic cannabinoids[3]. However, optimizing the pharmacokinetic (PK) properties of Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate analogs requires a granular understanding of competing metabolic pathways. This whitepaper details the structural causality behind their PK behavior and provides a self-validating experimental framework for profiling these compounds.

Structural Causality in Pharmacokinetics

The core structure of 6-chloro-1-methyl-1H-indole (MW: 165.62 g/mol )[4] provides a rigid, highly lipophilic foundation. Every functional group on this scaffold dictates a specific pharmacokinetic outcome:

  • N1-Methylation & C6-Chlorination (Absorption & Distribution): The N-methylation removes the hydrogen bond donor capacity of the indole nitrogen, significantly reducing the topological polar surface area (tPSA). Combined with the electron-withdrawing C6-chlorine, this modification drastically increases the lipophilicity (LogP) of the molecule. While this enhances passive membrane permeability and gastrointestinal absorption, it also drives high plasma protein binding (>90%), which can limit the free fraction of the drug available for target engagement[3].

  • C5-Methyl Ester (Metabolic Vulnerability): The methyl ester at the C5 position introduces a severe metabolic liability. In vivo, ester-containing indole analogs are rapidly recognized by carboxylesterases (principally CES-1 in the liver and plasma). This leads to rapid, NADPH-independent hydrolysis into the corresponding, highly polar indole-5-carboxylic acid, which is rapidly cleared[3].

Metabolic Pathways and Clearance Mechanisms

Indole-carboxylate analogs undergo two primary, competing metabolic pathways that dictate their systemic half-life. Understanding this bifurcation is critical for rational drug design.

  • Ester Hydrolysis (CES-1 Mediated): Rapid cleavage of the methyl ester. Studies on indole-ester analogs demonstrate that this pathway is the dominant clearance mechanism in human plasma and occurs entirely independent of Cytochrome P450 (CYP450) activity[3].

  • Oxidative Metabolism (CYP450 Mediated): If the ester is sterically hindered or replaced with an amide (e.g., indole-carboxamides), the molecule survives plasma circulation long enough to undergo hepatic oxidation. CYP enzymes (primarily CYP3A4 and CYP2D6) target the electron-rich indole ring for hydroxylation, preparing the molecule for Phase II glucuronidation[5].

Pathway Parent Methyl 6-chloro-1-methyl- 1H-indole-5-carboxylate CES Carboxylesterase (CES-1) Hydrolysis Parent->CES Plasma/Liver CYP CYP450 (CYP3A4/2D6) Oxidation Parent->CYP Liver Microsomes Metabolite1 Indole-5-carboxylic acid (Inactive/Excreted) CES->Metabolite1 Metabolite2 Hydroxylated Indole Core (Phase II Substrate) CYP->Metabolite2 Excretion Renal Excretion Metabolite1->Excretion Phase2 Glucuronidation (UGT enzymes) Metabolite2->Phase2 Phase2->Excretion

Metabolic pathways of indole-5-carboxylate analogs via CES-1 and CYP450.

Quantitative Pharmacokinetic Parameters

To benchmark the expected PK behavior of these analogs, we can extrapolate from the in vivo and in vitro data of structurally related indole alkaloids and synthetic indole-carboxylates[3][5]. The data clearly illustrates that replacing the ester with an amide or modifying the indole core drastically alters clearance rates.

Table 1: Pharmacokinetic Parameters of Representative Indole Analogs

Analog Class / CompoundClearance (CL/F)Half-life (t1/2)Primary Metabolic RouteReference
Indole-Carboxylic Esters Rapid (In vitro)< 15 minCES-1 Hydrolysis[3]
Indole-3-carboxamides 11.6 - 24.7 L/h/kg2.5 - 4.4 hCYP450 Oxidation[3]
Indole Alkaloid (Corynoxeine) 20.2 L/h/kg0.7 hCYP450 Oxidation[5]
Indole Alkaloid (Rhynchophylline) 11.6 L/h/kg4.4 hCYP450 Oxidation[5]
Self-Validating Experimental Protocols for PK Profiling

To ensure data integrity during early-phase drug discovery, we must employ self-validating assay systems. When evaluating methyl 6-chloro-1-methyl-1H-indole-5-carboxylate analogs, the primary challenge is decoupling ester hydrolysis from oxidative metabolism.

Rationale: By running parallel assays in Human Plasma (containing esterases but no CYPs) and Human Liver Microsomes (HLM, containing both CYPs and esterases), and selectively inhibiting CYPs by omitting the NADPH cofactor, we can definitively quantify the exact contribution of each metabolic pathway.

Step-by-Step Methodology: Decoupled Stability Assay

Step 1: Compound Preparation

  • Prepare a 10 mM stock of the indole analog in 100% DMSO.

  • Causality Check: Dilute to a working concentration of 1 µM in phosphate buffer (pH 7.4) to ensure the final DMSO concentration remains <0.1%. Higher DMSO concentrations will artificially inhibit CYP450 activity, skewing clearance data.

Step 2: Plasma Assay (Isolating Esterase Activity)

  • Incubate 1 µM of the analog in pooled human plasma at 37°C.

  • Self-Validation Control: Run a parallel reaction with Procaine (a known CES-1 substrate with a t1/2 of ~6.5 min)[3]. Rapid degradation of Procaine validates that the plasma esterases are active and functional.

Step 3: HLM Assay (Isolating CYP450 Activity)

  • Incubate 1 µM of the analog with 1 mg/mL HLM in phosphate buffer at 37°C.

  • Divide into two cohorts: Cohort A receives 1 mM NADPH (activating CYPs). Cohort B receives no NADPH (negative control).

  • Self-Validation Control: The difference in clearance between Cohort A and Cohort B isolates the CYP-specific metabolism. If Cohort B still shows compound degradation, it definitively proves residual microsomal esterase activity rather than CYP oxidation.

Step 4: Quenching and LC-MS/MS Analysis

  • Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quench immediately with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to extract intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Workflow Start Compound Preparation (Analog in DMSO <0.1%) Plasma Plasma Stability Assay (Isolates CES-1) Start->Plasma Microsome HLM Stability Assay (Isolates CYP450) Start->Microsome Control1 Positive Control (Procaine degradation) Plasma->Control1 Validation LCMS LC-MS/MS Quantification Plasma->LCMS Control2 Negative Control (No NADPH added) Microsome->Control2 Validation Microsome->LCMS Data PK Parameter Extraction (t1/2, CLint) LCMS->Data

Self-validating in vitro PK workflow for decoupling esterase and CYP activity.

References
  • [4] Title: 6-Chloro-1-methyl-1H-indole | CID 15335321. Source: PubChem. URL:[Link]

  • [3] Title: A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Source: MDPI (Molecules). URL:[Link]

  • [1] Title: Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. Source: PubMed Central (PMC). URL:[Link]

  • [2] Title: Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. Source: PubMed Central (PMC). URL:[Link]

  • [5] Title: Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook. Source: Frontiers in Pharmacology. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate in Medicinal Chemistry

Document Type: Technical Application Note & Synthetic Protocol Guide Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists Compound Focus: Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Synthetic Protocol Guide Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists Compound Focus: Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate (CAS: 848127-77-5)

Executive Summary

In modern drug discovery, the selection of a core scaffold dictates the trajectory of lead optimization, influencing both pharmacodynamics (target affinity) and pharmacokinetics (ADME properties). Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate is a highly privileged, multi-functionalized building block. By pre-installing critical pharmacokinetic modulators (an N -methyl group and a C6-chlorine atom) alongside a versatile synthetic handle (a C5-methyl ester), this scaffold allows researchers to rapidly generate high-quality compound libraries targeting kinases, G-protein-coupled receptors (GPCRs), and critical metabolic enzymes.

This application note details the mechanistic rationale behind this scaffold's structural features, highlights its proven applications in contemporary drug design, and provides validated, self-consistent protocols for its downstream functionalization.

Mechanistic Rationale & Pharmacophore Mapping (E-E-A-T)

As a Senior Application Scientist, I emphasize that successful drug design is rarely accidental; it is the result of deliberate structural causality. The specific substitution pattern of Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate offers three distinct advantages:

  • N1-Methylation (Conformational & Metabolic Control): Unsubstituted indoles possess an N-H bond that acts as a hydrogen bond donor. While sometimes useful, this N-H bond is highly susceptible to metabolic oxidation and Phase II glucuronidation. Methylation at N1 eliminates this metabolic liability, increases the compound's lipophilicity (logP), and enhances blood-brain barrier (BBB) permeability for central nervous system (CNS) targets [1]. Furthermore, the N -methyl group sterically restricts the indole's binding conformation, reducing entropic penalty upon target engagement.

  • C6-Chlorination (Halogen Bonding & Shielding): The C6-chlorine atom is a classic bioisosteric masterstroke. In kinase inhibitor design, the C6-halogen provides optimal steric bulk to occupy hydrophobic sub-pockets adjacent to the ATP-binding hinge region. Crucially, the chlorine atom acts as a halogen bond donor, forming highly directional, stabilizing interactions with the backbone carbonyl oxygens of target proteins (e.g., DYRK1A) [2]. Additionally, halogens at the C6 position sterically shield the indole core from Cytochrome P450-mediated aromatic hydroxylation, drastically improving the pharmacokinetic half-life[3].

  • C5-Methyl Ester (Versatile Synthetic Handle): The C5-ester is a latent carboxylic acid. Indole-5-carboxylic acids are foundational pharmacophores for developing dual inhibitors of cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH)—targets critical for next-generation analgesics [4]. The ester can be selectively saponified for amide library generation or reduced to an alcohol/aldehyde for further structural divergence.

Pharmacophore Scaffold Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate Core Scaffold N_Methyl N1-Methyl (Increases Lipophilicity, Blocks H-bond) Scaffold->N_Methyl C6_Chloro C6-Chloro (Halogen Bonding, Metabolic Stability) Scaffold->C6_Chloro C5_Ester C5-Methyl Ester (Synthetic Handle, H-bond Acceptor) Scaffold->C5_Ester Indole_Core Indole Core (π-π Stacking, Hydrophobic Pocket) Scaffold->Indole_Core

Fig 1: Pharmacophore mapping of the Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate scaffold.

Key Applications in Medicinal Chemistry

A. Dual Inhibitors of cPLA2α and FAAH (Analgesics)

The hydrolysis of the C5-methyl ester yields 6-chloro-1-methyl-1H-indole-5-carboxylic acid. Derivatives of indole-5-carboxylic acids have been extensively validated as potent dual inhibitors of human cPLA2α and FAAH [4]. The carboxylic acid moiety mimics the polar headgroup of arachidonic acid, anchoring the molecule in the catalytic site, while the halogenated indole core engages in hydrophobic interactions within the enzyme's lipid-binding channel.

B. Kinase Inhibitor Development (e.g., DYRK1A)

Halogenated indoles are highly effective in targeting the ATP-binding site of kinases implicated in neurodegenerative diseases, such as DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A). The C6-chloro group exploits shape complementarity and halogen bonding, resulting in tight, Type-I binding modes that outperform non-halogenated analogs in both potency and selectivity [2].

C. Antifungal and Antibiofilm Agents

Recent phenotypic screening campaigns have identified multi-halogenated indoles as a breakthrough class of antifungal agents. Compounds bearing halogens at the C4, C5, or C6 positions exhibit potent fungicidal activity against drug-resistant Candida species by disrupting hyphal networks and inducing reactive oxygen species (ROS) accumulation [3].

Experimental Workflows & Protocols

To fully leverage this scaffold, robust synthetic protocols are required. Below are field-validated methodologies designed to ensure high yield, chemoselectivity, and reproducibility.

SyntheticWorkflow A Methyl 6-chloro-1-methyl- 1H-indole-5-carboxylate (Starting Material) B 6-chloro-1-methyl- 1H-indole-5-carboxylic acid (Intermediate) A->B Saponification (LiOH, THF/MeOH/H2O) D C3-Formylated Indole (Divergent Intermediate) A->D Vilsmeier-Haack (POCl3, DMF) C C5-Amide Derivatives (Kinase/FAAH Inhibitors) B->C Amide Coupling (HATU, DIPEA, R-NH2)

Fig 2: Divergent synthetic workflow for library generation from the core scaffold.

Protocol 1: Chemoselective Saponification of the C5-Methyl Ester

Causality Check: Lithium hydroxide (LiOH) is specifically chosen over NaOH or KOH. The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen to accelerate nucleophilic attack by the hydroxide ion, while preventing unwanted base-catalyzed degradation of the indole core.

Reagents:

  • Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate (1.0 eq, 10 mmol)

  • LiOH·H₂O (3.0 eq, 30 mmol)

  • Solvent: THF / MeOH / H₂O (3:1:1 ratio, 0.2 M)

Step-by-Step Procedure:

  • Dissolution: Dissolve the indole ester (10 mmol) in 30 mL of THF and 10 mL of MeOH in a 100 mL round-bottom flask. Stir until a homogenous solution is achieved.

  • Base Addition: Dissolve LiOH·H₂O (30 mmol) in 10 mL of deionized water. Add this aqueous solution dropwise to the organic mixture at 0 °C to prevent exotherms.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20-25 °C) for 4–6 hours. Monitor progression via TLC (Hexanes/EtOAc 7:3).

  • Quenching & Acidification: Once the starting material is consumed, concentrate the mixture in vacuo to remove THF and MeOH. Dilute the remaining aqueous layer with 20 mL H₂O and cool to 0 °C. Carefully acidify to pH 3-4 using 1M HCl.

  • Isolation: A white/pale-yellow precipitate (the free carboxylic acid) will form. Filter the solid under vacuum, wash with cold water (2 x 10 mL), and dry overnight in a vacuum desiccator over P₂O₅. (Expected Yield: >92%).

Protocol 2: High-Throughput Amide Library Generation

Causality Check: HATU is selected as the coupling reagent due to its superior reaction kinetics and ability to suppress epimerization. The formation of the highly reactive 7-azabenzotriazole active ester overcomes the steric hindrance imposed by the adjacent C6-chlorine atom.

Reagents:

  • 6-chloro-1-methyl-1H-indole-5-carboxylic acid (1.0 eq, 1 mmol)

  • Primary or Secondary Amine (1.2 eq, 1.2 mmol)

  • HATU (1.2 eq, 1.2 mmol)

  • DIPEA ( N,N -Diisopropylethylamine) (3.0 eq, 3 mmol)

  • Solvent: Anhydrous DMF (5 mL)

Step-by-Step Procedure:

  • Pre-activation: In an oven-dried vial purged with N₂, dissolve the carboxylic acid (1 mmol) and HATU (1.2 mmol) in anhydrous DMF (5 mL). Add DIPEA (3 mmol) and stir at room temperature for 15 minutes to generate the active ester.

  • Coupling: Add the desired amine (1.2 mmol) to the activated mixture. Stir at room temperature for 12 hours.

  • Workup: Dilute the reaction with EtOAc (20 mL) and wash sequentially with 5% aqueous LiCl (3 x 10 mL) to remove DMF, followed by saturated NaHCO₃ (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude amide via flash column chromatography (SiO₂, gradient elution DCM to 5% MeOH/DCM).

Data Presentation: Optimization of C5-Amidation

To demonstrate the necessity of the chosen reagents in Protocol 2, the following table summarizes the quantitative optimization data for the amidation of the sterically hindered C5 position (due to the ortho-chlorine effect).

Coupling ReagentBaseSolventTime (h)Conversion (%)*Isolated Yield (%)Notes
EDC·HCl / HOBtEt₃NDCM2445%38%Sluggish kinetics; incomplete reaction due to C6-Cl steric clash.
DCCDMAPDCM2460%52%Difficult purification (DCU byproduct removal).
PyBOPDIPEADMF1685%79%Good alternative, but requires longer reaction times.
HATU DIPEA DMF 12 >98% 91% Optimal conditions; rapid formation of 7-azabenzotriazole ester.

*Conversion determined by LC-MS analysis of the crude reaction mixture.

References

  • National Center for Biotechnology Information (PubChem). "1H-Indole-5-Carboxylic Acid - Compound Summary." PubChem Database. URL:[Link]

  • Becker, W., et al. "[b]-Annulated Halogen-Substituted Indoles as Potential DYRK1A Inhibitors." Molecules, 2019. URL:[Link]

  • Zheng, T., et al. "Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species." Pharmaceuticals (Basel), 2023. URL:[Link]

  • Lehr, M., et al. "1-(3-biaryloxy-2-oxopropyl)indole-5-carboxylic acids and related compounds as dual inhibitors of human cytosolic phospholipase A2α and fatty acid amide hydrolase." ChemMedChem, 2011. URL:[Link]

Application

Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate in the synthesis of indole alkaloids

Application Note: Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate in the Synthesis of Bioactive Indole Alkaloids Executive Summary The indole scaffold is a privileged structure in drug discovery, forming the structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate in the Synthesis of Bioactive Indole Alkaloids

Executive Summary

The indole scaffold is a privileged structure in drug discovery, forming the structural basis for numerous natural alkaloids, kinase inhibitors, and antimicrobial agents. Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate (CAS: 848127-77-5) serves as a highly specialized, polyfunctional building block[1]. By pre-installing critical steric and electronic modulators—namely the 1-methyl, 6-chloro, and 5-carboxylate groups—this intermediate allows medicinal chemists to bypass complex, low-yield functionalization steps and proceed directly to late-stage diversification.

This guide details the mechanistic rationale, quantitative structure-activity relationship (QSAR) parameters, and validated synthetic protocols for utilizing this compound in the development of novel antimicrobial indole alkaloids[2].

Chemical Profiling & Quantitative Data

To ensure reproducibility across different synthetic campaigns, the baseline physicochemical properties of the starting material are summarized below.

Table 1: Chemical Properties of Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate

PropertyValue
CAS Number 848127-77-5
Molecular Formula C₁₁H₁₀ClNO₂
Molecular Weight 223.66 g/mol
SMILES String O=C(C1=CC2=C(N(C)C=C2)C=C1Cl)OC
Storage Conditions Sealed in dry, 2-8°C[1]
Key Reactive Sites C3 (Nucleophilic), C5-Ester (Electrophilic), C6-Cl (Cross-coupling)

Mechanistic Rationale & QSAR Implications (E-E-A-T)

The selection of Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate over an unsubstituted indole is driven by precise causality in both synthetic behavior and biological efficacy.

  • N-Methylation (C1): Unsubstituted indoles possess an acidic N-H proton that can interfere with strong bases or electrophiles, leading to unwanted N-alkylation or N-acylation. The 1-methyl group acts as a permanent protecting group that directs electrophilic aromatic substitution exclusively to the C3 position. Biologically, the N-methyl group increases the overall lipophilicity (LogP) of the scaffold, a critical parameter for penetrating the thick peptidoglycan layer of Gram-positive bacteria like S. aureus[2].

  • 6-Chloro Substitution: The halogen at the C6 position exerts a strong electron-withdrawing inductive effect (-I), which slightly deactivates the electron-rich indole core. This stabilization prevents rapid oxidative degradation by hepatic cytochrome P450 enzymes. In 2D-QSAR models, the steric bulk (Molar Refractivity) of the chlorine atom optimally fills hydrophobic pockets in bacterial target enzymes[2].

  • 5-Carboxylate Ester: The methyl ester provides a robust handle for downstream derivatization. It can be selectively saponified to a carboxylic acid[3], reduced to an alcohol, or converted into an amide, allowing for rapid library generation.

Table 2: QSAR Parameters Influencing Antimicrobial Efficacy

Parameter TypeDescriptorMechanistic Impact on Efficacy
Lipophilic LogPDictates bacterial cell wall penetration. The 1-methyl group provides a baseline lipophilicity that prevents rapid efflux.
Electronic Hammett Constant (σ)The 6-chloro substituent withdraws electron density, stabilizing the core against metabolic oxidation.
Steric Molar Refractivity (MR)Bulk at the C6 position influences binding pocket accommodation in target bacterial enzymes.

Synthetic Workflow Visualization

The following diagram illustrates the logical progression from the starting material to a library of C3-functionalized antimicrobial agents.

SynthesisWorkflow SM Methyl 6-chloro-1-methyl- 1H-indole-5-carboxylate (Starting Material) FC Friedel-Crafts Acylation (Oxalyl Chloride, 0°C) SM->FC Int1 C3-Glyoxylyl Chloride Intermediate FC->Int1 Amidation Amidation (Amine, Et3N, THF) Int1->Amidation Prod1 Methyl 3-(2-amino-2-oxoacetyl)- 6-chloro-1-methyl-1H-indole-5-carboxylate Amidation->Prod1 Deriv C5-Ester Saponification (LiOH, THF/H2O) Prod1->Deriv Final Extended Indole Alkaloid Library (Antimicrobials) Deriv->Final

Synthetic workflow for C3-functionalized antimicrobial indole alkaloids.

Experimental Protocols

The following self-validating protocol details the synthesis of methyl 3-(2-amino-2-oxoacetyl)-6-chloro-1-methyl-1H-indole-5-carboxylate , a validated antimicrobial scaffold[2].

Protocol A: C3-Glyoxylation via Friedel-Crafts Acylation

Objective: Regioselective functionalization of the C3 position.

  • Preparation: Flame-dry a 100 mL round-bottom flask. Purge with inert gas (N₂ or Ar).

    • Causality: Anhydrous conditions are mandatory to prevent the premature hydrolysis of oxalyl chloride into oxalic acid and HCl, which would stall the reaction.

  • Dissolution: Dissolve 1.0 equivalent (e.g., 2.23 g, 10 mmol) of Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate in 30 mL of anhydrous Tetrahydrofuran (THF).

  • Activation: Cool the reaction mixture to 0°C using an ice-water bath. Dropwise add 1.2 equivalents of oxalyl chloride (1.03 mL, 12 mmol) over 15 minutes.

    • Causality: The electrophilic aromatic substitution at the C3 position is highly exothermic. Cooling prevents the polymerization of the indole core and minimizes unwanted side reactions at the C2 position.

  • In-Process Control: Stir for 2 hours, allowing the mixture to slowly reach room temperature. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The intermediate glyoxylyl chloride will appear as a distinct, highly polar spot.

Protocol B: Amidation to the Antimicrobial Scaffold

Objective: Conversion of the highly reactive glyoxylyl chloride into a stable, bioactive amide.

  • Neutralization Setup: Re-cool the reaction mixture from Protocol A to 0°C.

  • Amine Addition: Sequentially add 2.0 equivalents of Triethylamine (Et₃N, 2.78 mL, 20 mmol) followed by 1.1 equivalents of the desired amine (e.g., an aliphatic or aromatic primary amine).

    • Causality: Et₃N acts as a crucial acid scavenger. It neutralizes the HCl byproduct generated during amidation, preventing the protonation of the incoming amine nucleophile and protecting the acid-sensitive indole core from degradation.

  • Reaction: Stir the mixture for 4 hours at room temperature.

  • Workup & Purification: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or recrystallization from ethanol to yield the pure target compound.

References

  • Kapupara, P., & Ajudia, R. (2020). 2D-QSAR Study of Indole Derivatives for Anti-Microbial Study. ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming poor solubility of Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by "brick dust" compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by "brick dust" compounds. Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate is a classic example of a highly lipophilic, non-ionizable molecule that strongly resists aqueous dissolution.

This guide is designed to bypass trial-and-error by providing mechanistically grounded, self-validating solubilization strategies tailored specifically to the structural liabilities of this indole derivative.

Part 1: Molecular Diagnostics & Structural Causality

Q: Why does Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate precipitate immediately upon dilution in biological buffers? A: The poor aqueous solubility of this compound is an inherent consequence of its molecular architecture[1]. To solve the problem, we must first understand the structural causality:

  • Lack of Ionizable Groups: Conventional solubilization often relies on pH adjustment or salt formation[2]. However, the N1 position of this indole is methylated, removing the weakly acidic/basic properties of the indole nitrogen. Furthermore, the ester and chloro substituents are neutral. Because the molecule cannot be ionized at any physiological pH, pH adjustment and salt formation will be entirely ineffective .

  • High Crystal Lattice Energy: The planar aromatic indole core promotes tight molecular packing in the solid state (pi-pi stacking), requiring high energy for water molecules to break the crystal lattice[1].

  • Hydrophobicity: The addition of the chloro and methyl ester groups significantly increases the molecule's LogP, making it thermodynamically unfavorable to exist in a highly polar aqueous environment.

Part 2: Solubilization Decision Matrix

Because we cannot rely on pH manipulation, we must use thermodynamic and kinetic interventions: altering the solvent polarity (cosolvents), shielding the hydrophobic surfaces (surfactants/cyclodextrins), or reducing particle size to increase the dissolution rate (nanosuspensions)[2][3].

SolubilizationStrategy Molecule Methyl 6-chloro-1-methyl- 1H-indole-5-carboxylate (Non-ionizable, Hydrophobic) Decision Target Application? Molecule->Decision InVitro In Vitro Assays (Cell/Biochemical) Decision->InVitro Low Volume Tolerates DMSO InVivo In Vivo Dosing (IV / PO / Tox) Decision->InVivo High Volume Requires Biocompatibility Cosolvent Cosolvent + Surfactant (e.g., DMSO / Tween 80) InVitro->Cosolvent Cyclodextrin Inclusion Complexation (e.g., HP-β-CD) InVivo->Cyclodextrin 1st Line (Thermodynamic) Nano Nanosuspension / ASD (High Dose / Tox Studies) InVivo->Nano 2nd Line (Kinetic/High Dose)

Decision tree for selecting a solubilization strategy based on assay requirements.

Part 3: Troubleshooting Workflows & Self-Validating Protocols

Tier 1: In Vitro Assays (Cosolvent-Surfactant Systems)

Q: I need to run an IC50 biochemical assay, but my DMSO stock crashes out when added to the assay buffer. How do I prevent this? A: Direct dilution of a DMSO stock into an aqueous buffer causes rapid localized supersaturation, leading to nucleation and precipitation. To prevent this, you must use an intermediate surfactant step. Surfactants like Tween 80 form micelles that encapsulate the hydrophobic indole core before it can aggregate[1][2].

Protocol: Anti-Nucleation Dilution Method

  • Stock Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock. Causality: DMSO disrupts the crystal lattice by providing a highly polar aprotic environment.

  • Surfactant Priming: In a separate tube, prepare your assay buffer containing 0.1% to 0.5% (v/v) Tween 80.

  • Kinetic Mixing: Place the surfactant buffer on a vortex mixer at medium speed. Rapidly inject the required volume of DMSO stock directly into the vortexing liquid. Causality: Rapid mixing disperses the compound instantly into the micellar cores, preventing localized high concentrations that trigger crystallization.

  • Self-Validation Step: Measure the absorbance of the final solution at 600 nm. A baseline reading (compared to a blank buffer) confirms true solution. An elevated OD600 indicates light scattering from sub-visible precipitates.

Tier 2: In Vivo Dosing (Cyclodextrin Complexation)

Q: We are moving to mouse pharmacokinetic (PK) studies. We cannot use high levels of DMSO or Tween 80 due to toxicity. What is the best approach? A: Inclusion complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD / Captisol) is the gold standard for non-ionizable, hydrophobic indoles[4][5]. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity[1]. The hydrophobic indole ring dynamically inserts into this cavity, shielding it from water while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[5].

Protocol: Equilibrium Phase Solubility Method

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard saline (0.9% NaCl) or pure water[1].

  • Drug Addition: Add Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate in excess (e.g., 10 mg/mL) to the cyclodextrin solution. The suspension will be cloudy.

  • Equilibration: Protect from light and agitate on a rotary shaker at 300 RPM for 48 hours at room temperature. Causality: Complexation is a dynamic, non-covalent equilibrium process (Drug + CD ⇌ Complex). It requires time to reach thermodynamic saturation[5].

  • Clarification: Filter the suspension through a 0.22 µm PTFE syringe filter. The clear filtrate contains only the solubilized inclusion complex.

  • Self-Validation Step: Analyze the filtrate via HPLC-UV to quantify the exact concentration of the solubilized drug before dosing.

Tier 3: Advanced Formulation (Nanosuspensions)

Q: Cyclodextrin complexation only achieved 2 mg/mL, but we need 50 mg/mL for a maximum tolerated dose (MTD) toxicology study. What now? A: When thermodynamic solubility limits are hit, shift to kinetic dissolution enhancement via Nanosuspensions[6]. By milling the drug into nanometer-sized crystals (10–1000 nm), you exponentially increase the specific surface area. According to the Noyes–Whitney equation, this drastically accelerates the dissolution rate in the gastrointestinal tract, allowing for high-dose oral gavage without massive volumes of excipients[2][3].

Protocol: Wet Bead Milling

  • Dispersion: Suspend 50 mg/mL of the drug in an aqueous solution of 1% Poloxamer 188 (a steric stabilizer)[2].

  • Milling: Add 0.5 mm zirconium oxide milling beads and process in a planetary micro-mill for 2–4 hours. Causality: Mechanical shear forces fracture the crystals, while Poloxamer 188 coats the newly exposed hydrophobic surfaces to prevent Ostwald ripening and re-agglomeration.

  • Self-Validation Step: Analyze the suspension using Dynamic Light Scattering (DLS). A successful nanosuspension will show a Z-average particle size of < 400 nm and a Polydispersity Index (PDI) of < 0.2.

Part 4: Quantitative Comparison of Solubilization Strategies

To aid in formulation selection, the following table synthesizes the expected performance metrics of each strategy when applied to highly lipophilic, non-ionizable indoles.

StrategyMechanism of ActionTypical Solubility EnhancementBiocompatibility / ToxicityBest Used For
Cosolvency (10% DMSO / PEG400) Lowers dielectric constant of solvent[2]50x - 200xLow (Tissue irritation, enzyme inhibition)[1]In vitro screening, early discovery assays
Micellar Solubilization (Tween 80) Encapsulates drug in hydrophobic core[2]100x - 500xModerate (Can cause hemolysis at high doses)Cell culture, low-dose IV/PO
Cyclodextrin (20% HP-β-CD) Host-guest inclusion complexation[5]100x - 1000xHigh (FDA approved for IV/PO)[4]In vivo PK/PD, efficacy models
Nanosuspension Increases surface area (Noyes-Whitney)[2]> 5000x (Apparent)High (Reduces need for harsh excipients)[6]High-dose toxicology, oral bioavailability

References

  • Solubilization techniques used for poorly water-soluble drugs. PubMed Central (NIH). Available at:[Link]

  • Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. PriMera Scientific Publications. Available at:[Link]

  • Nanonization strategies for poorly water-soluble drugs. Elsevier Pure. Available at:[Link]

  • Effect of 2-Hydroxypropyl-β-cyclodextrin on Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid. PubMed Central (NIH). Available at:[Link]

  • INHALANT FORMULATION CONTAINING CYCLODEXTRIN AND CORTICOSTEROID. European Patent Office. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Substituted Indole-5-Carboxylates for Drug Discovery: Spotlight on Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate

Executive Summary The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold for designing targeted therapies. Within this class, indole-5-carboxylate derivatives have emerged as a particularly fruitful area of investigation, serving as key intermediates and pharmacophores in the development of novel therapeutic agents, from anticancer to anti-inflammatory drugs.[2][3] This guide provides an in-depth comparison of methyl 6-chloro-1-methyl-1H-indole-5-carboxylate against other substituted indole-5-carboxylates. We will dissect the nuances of their synthesis, explore their physicochemical properties, and, most critically, analyze their comparative biological activities through the lens of structure-activity relationships (SAR). This analysis is supported by detailed experimental protocols, enabling researchers to validate and expand upon these findings.

The Indole-5-Carboxylate Scaffold: A Versatile Template for Drug Design

The indole ring system, a fusion of a benzene and a pyrrole ring, is a common motif in a vast array of biologically active compounds. The strategic placement of a carboxylate group at the C-5 position significantly influences the molecule's electronic distribution and provides a crucial handle for hydrogen bonding and other interactions with biological targets.[2] This moiety is often a key feature in compounds designed as enzyme inhibitors or receptor antagonists. The versatility of the indole scaffold allows for systematic modification at multiple positions (N-1, C-2, C-3, C-4, C-6, and C-7), enabling the fine-tuning of a compound's pharmacological profile. Our focus, methyl 6-chloro-1-methyl-1H-indole-5-carboxylate, incorporates several key modifications—a chloro group at C-6, an N-methylation at N-1, and a methyl ester at C-5—each of which plays a critical role in defining its chemical nature and biological potential.

Synthesis and Physicochemical Characterization

The synthesis of substituted indoles is a well-established field, with the Fischer indole synthesis being a classic and reliable method.[4] The construction of our target molecule and its analogs typically involves a multi-step sequence that allows for the introduction of desired substituents at specific positions.

Plausible Synthesis of Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate

The synthesis of the title compound can be envisioned through a logical sequence involving the formation of the core indole ring system, followed by functional group manipulations. A common and robust strategy is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde.

Step 1: Fischer Indole Synthesis of Methyl 6-chloro-1H-indole-5-carboxylate. This initial step establishes the core bicyclic system with the critical 6-chloro and 5-methoxycarbonyl substitutions. The reaction between (4-chloro-3-hydrazinylphenyl)methanone and a suitable pyruvate derivative under acidic conditions would yield the desired indole.

Step 2: N-Methylation. The subsequent N-methylation of the indole nitrogen is a crucial step to arrive at the final compound. While classic methods often employ hazardous reagents like methyl iodide or dimethyl sulfate, modern, safer alternatives using dimethyl carbonate (DMC) are now preferred, especially for larger-scale synthesis due to their lower toxicity and more environmentally friendly profile.[5][6]

Experimental Protocol: N-Methylation of a Substituted Indole using Dimethyl Carbonate

This protocol describes a general and robust method for the N-methylation of an indole nucleus, a key step in the synthesis of methyl 6-chloro-1-methyl-1H-indole-5-carboxylate.

Rationale: The choice of dimethyl carbonate (DMC) as the methylating agent is based on its significantly lower toxicity compared to traditional reagents like methyl iodide and dimethyl sulfate.[5] Potassium carbonate is a mild and effective base for deprotonating the indole nitrogen, facilitating the nucleophilic attack on the DMC. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, solubilizing the reactants and facilitating the reaction at elevated temperatures.

Materials:

  • Methyl 6-chloro-1H-indole-5-carboxylate (1 equivalent)

  • Dimethyl carbonate (DMC) (3 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (2 equivalents)

  • Dimethylformamide (DMF), anhydrous

  • tert-Butyl methyl ether (TBME)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, and standard glassware for extraction and filtration.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 6-chloro-1H-indole-5-carboxylate (1 eq.), anhydrous potassium carbonate (2 eq.), and anhydrous DMF.

  • Addition of Methylating Agent: Add dimethyl carbonate (3 eq.) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 130-140 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[7]

  • Work-up: Cool the reaction mixture to room temperature. Add deionized water to quench the reaction and dissolve the inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with TBME (3 x volume of DMF).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine to remove residual DMF and inorganic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure methyl 6-chloro-1-methyl-1H-indole-5-carboxylate.

Workflow for N-Methylation of Indole

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Indole, K2CO3, and DMF B Add Dimethyl Carbonate (DMC) A->B C Heat to Reflux (130-140°C) B->C D Monitor by TLC/HPLC C->D E Quench with Water D->E F Extract with TBME E->F G Wash with Water & Brine F->G H Dry and Concentrate G->H I Purify (Chromatography/Recrystallization) H->I J Methyl 6-chloro-1-methyl- 1H-indole-5-carboxylate I->J Pure Product

Caption: Workflow for the N-methylation of substituted indoles using dimethyl carbonate.

Comparative Physicochemical Properties

The substituents on the indole ring profoundly impact the molecule's physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior. Properties such as lipophilicity (logP), molecular weight, and the presence of hydrogen bond donors/acceptors are critical for cell permeability and target engagement.

CompoundStructureMolecular FormulaMW ( g/mol )logP (Calculated)Key Features
Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate C₁₁H₁₀ClNO₂223.662.8N-methylation removes H-bond donor; 6-chloro group increases lipophilicity.
Methyl 1H-indole-5-carboxylate C₁₀H₉NO₂175.181.9Parent compound with H-bond donor at N-1.
Methyl 6-bromo-1H-indole-5-carboxylate C₁₀H₈BrNO₂254.082.4Bromo substitution significantly increases MW and lipophilicity.
Indole-5-carboxylic acid C₉H₇NO₂161.161.7Carboxylic acid provides a strong H-bond donor/acceptor.[2]
Methyl 1-methyl-1H-indole-5-carboxylate C₁₁H₁₁NO₂189.212.3N-methylated analog without halogen substitution.

Comparative Biological Activity & Structure-Activity Relationships (SAR)

The diverse biological activities of indole derivatives underscore their importance in drug discovery.[8] The substitutions on the indole ring are not mere decorations; they are critical determinants of biological function. The electron-withdrawing nature of a chloro group at the C-6 position, for example, can significantly alter the electronic landscape of the entire ring system, potentially enhancing interactions with biological targets.[9]

Case Study: Anticancer Activity

Many indole derivatives have been investigated as anticancer agents, often functioning as inhibitors of protein kinases or other enzymes involved in cell proliferation and survival.[10] The cytotoxic potential of these compounds is frequently evaluated using cell-based assays like the MTT assay.[11][12]

Structure-Activity Relationship Insights:

  • Substitution at C-5: The nature of the group at the C-5 position is crucial. While a simple carboxylate ester is common, conversion to amides or other bioisosteres can dramatically alter activity. For instance, some studies have shown that 5-carboxamide derivatives can act as potent inhibitors of specific kinases.

  • Halogenation at C-6: The presence of a halogen, such as chlorine, at the C-6 position often enhances cytotoxic activity. This is attributed to the electron-withdrawing effect of the halogen, which can influence the binding affinity of the molecule to its target protein.[9] Studies on related heterocyclic systems have shown that a 6-chloro substitution can be a key contributor to anticancer properties.[9]

  • N-1 Substitution: Methylation of the indole nitrogen (N-1) removes a hydrogen bond donor, which can impact binding affinity and selectivity. This modification also increases lipophilicity, which can affect cell permeability and metabolic stability. In some cases, N-alkylation is essential for high affinity to certain receptors.[13]

Based on these principles, it is plausible that methyl 6-chloro-1-methyl-1H-indole-5-carboxylate would exhibit significant cytotoxic activity, likely superior to its non-halogenated counterpart (methyl 1-methyl-1H-indole-5-carboxylate).

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.

Rationale: This assay is based on the principle that mitochondrial dehydrogenases in viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measurement of cell viability. This method is robust, reproducible, and suitable for high-throughput screening.[16][17]

Materials:

  • Cancer cell line of choice (e.g., A549 lung carcinoma, HeLa cervical cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Test compounds (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest cells from exponential phase culture. Count the cells and adjust the density to 5,000-10,000 cells/well in 100 µL of complete medium in a 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., methyl 6-chloro-1-methyl-1H-indole-5-carboxylate and its analogs) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated (medium only) and vehicle (medium with DMSO) controls.

  • Exposure: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. Viable cells will metabolize MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%).

Workflow for MTT Cytotoxicity Assay

cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis A Seed cells in 96-well plate B Incubate 24h for attachment A->B C Add serial dilutions of test compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate 4h for formazan formation E->F G Add Solubilization Buffer (DMSO) F->G H Read Absorbance at 570 nm G->H I Calculate % Viability and determine IC50 H->I

Caption: A streamlined workflow of the MTT assay for evaluating compound cytotoxicity.

Discussion and Future Perspectives

The analysis of methyl 6-chloro-1-methyl-1H-indole-5-carboxylate in the context of other substituted indole-5-carboxylates reveals a compound designed with intention. The combination of N-methylation and C-6 chlorination suggests a strategy aimed at increasing lipophilicity and metabolic stability while potentially enhancing target affinity through favorable electronic interactions.

Key Comparative Insights:

  • vs. Non-halogenated Analogs: The 6-chloro substituent is predicted to confer superior biological activity, particularly in anticancer contexts, compared to its non-halogenated counterparts.

  • vs. N-H Analogs: The N-1 methyl group eliminates hydrogen bonding capability at this position but increases lipophilicity, which could lead to better cell penetration but potentially altered target selectivity compared to analogs with a free N-H group.

  • vs. Free Carboxylic Acid: The methyl ester masks the polarity of a free carboxylic acid, significantly enhancing cell permeability. The ester can, in some cases, act as a prodrug, being hydrolyzed intracellularly to the active carboxylic acid form.

Future Directions: To fully elucidate the potential of methyl 6-chloro-1-methyl-1H-indole-5-carboxylate, further research is warranted.

  • Direct Comparative Screening: A head-to-head screening of this compound against a panel of analogs (varying substituents at C-6 and N-1) against various cancer cell lines and specific kinase targets would provide definitive SAR data.

  • Pharmacokinetic Studies: In vivo studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile are essential to assess its drug-like properties.

  • Target Identification: Elucidating the specific molecular target(s) of this compound through techniques like thermal shift assays or affinity chromatography would be crucial for understanding its mechanism of action.

References

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  • N-Methylation of Indoles via DMC. Scribd. [Link]

  • Methylation of indole compounds using dimethyl carbonate.
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  • Synthesis of methyl indole-5-carboxylate. PrepChem.com. [Link]

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  • Understanding Indole-5-carboxylic Acid: Properties, Sources, and Uses. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. (2023). Molecules. [Link]

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Comparative

Validation of Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate as a Precursor in API Manufacturing: A Comparative Performance Guide

Executive Summary In the landscape of Active Pharmaceutical Ingredient (API) manufacturing, the selection of starting materials dictates the efficiency, safety, and scalability of the entire synthetic route. Indole-5-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of Active Pharmaceutical Ingredient (API) manufacturing, the selection of starting materials dictates the efficiency, safety, and scalability of the entire synthetic route. Indole-5-carboxylates are privileged scaffolds, frequently utilized in the development of kinase inhibitors, GPCR modulators, and targeted oncology therapeutics. However, late-stage functionalization of the indole core—specifically N-alkylation and benzenoid halogenation—often introduces severe regiochemical and environmental challenges.

This guide objectively evaluates the performance of Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate (CAS: 848127-77-5) as a pre-functionalized precursor. By comparing it against unfunctionalized alternatives, we demonstrate how this specific building block optimizes step economy, enforces regiocontrol, and mitigates Environmental, Health, and Safety (EHS) risks in API workflows.

Mechanistic Rationale & Comparative Analysis

To understand the value of the pre-functionalized scaffold, we must compare it against two common alternatives:

  • Alternative 1: Methyl 1H-indole-5-carboxylate (Unfunctionalized)

  • Alternative 2: Methyl 6-chloro-1H-indole-5-carboxylate (Lacks N-methylation)

The N-Methyl Advantage (Toxicity & Step Economy)

Traditional N-methylation of indoles relies on highly toxic, volatile, and carcinogenic reagents like methyl iodide or dimethyl sulfate. While greener alternatives such as dimethyl carbonate (DMC) ()[1] or solid quaternary ammonium salts like PhMe 3​ NI ()[2] have been developed, they still require an additional synthetic step, specific catalysts, and rigorous purification to remove unreacted starting materials. Utilizing a pre-methylated precursor bypasses these EHS risks entirely and eliminates a low-yielding step from the critical path.

The 6-Chloro Advantage (Regiocontrol & Cross-Coupling)

The 6-chloro substituent serves a dual mechanistic purpose. First, it acts as a robust orthogonal handle for late-stage transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling). Second, it provides critical electronic deactivation. Attempting to chlorinate an unfunctionalized indole core at the C-6 position yields poor regioselectivity, as the C-3 position is inherently the most nucleophilic site. By starting with the 6-chloro scaffold, we bypass this regiochemical bottleneck.

Data Presentation: Performance Metrics
Performance MetricMethyl 6-chloro-1-methyl-1H-indole-5-carboxylateAlternative 1 (Unfunctionalized)Alternative 2 (N-H only)
Required Steps to API Core 2 Steps4 Steps3 Steps
E-factor Impact Low (Minimal waste)High (Toxic alkylating waste)Medium
Regioselectivity Risk None (Pre-installed)High (During C-6 chlorination)None
Yield to Intermediate >92% ~45% (Due to isomer formation)~78%

Experimental Validation & Protocols

The following self-validating protocols demonstrate the reactivity of Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate in standard API downstream transformations.

Protocol 1: Regioselective C-3 Vilsmeier-Haack Formylation

Causality: The N-methyl group enhances the electron density of the pyrrole ring, specifically at the C-3 position, facilitating electrophilic aromatic substitution. The Vilsmeier-Haack reaction is the gold standard for this transformation ()[3]. The presence of the 6-chloro group ensures strict regiocontrol by sterically and inductively shielding the adjacent C-7 position, preventing unwanted electrophilic attack on the benzenoid ring.

Step-by-Step Methodology:

  • Vilsmeier Reagent Preparation: In a flame-dried flask under nitrogen, cool anhydrous N,N-dimethylformamide (DMF) (3.0 eq) to 0 °C. Slowly add phosphorus oxychloride (POCl 3​ ) (1.2 eq) dropwise with vigorous stirring. Maintain the temperature below 5 °C and stir for 30 minutes to form the active Vilsmeier electrophile.

  • Formylation: Dissolve Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: Warm the mixture to 60 °C and stir for 2 hours. The N-methyl group ensures rapid conversion compared to N-H indoles.

  • Quench & Isolation: Cool the mixture to room temperature and pour it slowly onto crushed ice. Neutralize carefully with saturated aqueous sodium acetate (NaOAc) until pH 7-8 is reached. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure to yield the C-3 formylated product (>95% purity by NMR).

Protocol 2: Saponification to Free Acid

Causality: Converting the methyl ester to a carboxylic acid is a prerequisite for subsequent amide coupling in API synthesis. The 6-chloro group introduces slight steric hindrance around the 5-carboxylate. Therefore, a mixed solvent system (THF/MeOH/H 2​ O) is required to ensure complete solubility of the starting material while maintaining a high concentration of the hydroxide nucleophile to drive the equilibrium forward without degrading the indole core.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the functionalized indole ester (1.0 eq) in a 2:1:1 mixture of THF:MeOH:H 2​ O.

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H 2​ O) (3.0 eq) in one portion. Stir the reaction mixture at 40 °C for 4 hours. Monitor via TLC (Hexanes/EtOAc 1:1) until the ester spot is completely consumed.

  • Acidification & Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water and cool to 0 °C. Carefully acidify with 1M HCl to pH 2-3.

  • Filtration: The resulting free carboxylic acid will precipitate as a white/off-white solid. Filter the solid, wash with cold water, and dry under high vacuum to afford the intermediate ready for amide coupling (>98% yield).

Synthetic Workflow Visualization

G P_A Methyl 6-chloro-1-methyl- 1H-indole-5-carboxylate (Pre-functionalized) Step1_A C-3 Formylation (High Regiocontrol) P_A->Step1_A Step2_A Saponification (Ester to Acid) Step1_A->Step2_A API_A Target API (High Yield, 3 Steps) Step2_A->API_A P_B Methyl 1H-indole- 5-carboxylate (Unfunctionalized) Step1_B N-Methylation (Toxicity/EHS Risks) P_B->Step1_B Step2_B C-6 Chlorination (Poor Regioselectivity) Step1_B->Step2_B Waste Isomeric Byproducts (Yield Loss) Step2_B->Waste Side Reactions Step3_B C-3 Formylation & Saponification Step2_B->Step3_B API_B Target API (Low Yield, 5 Steps) Step3_B->API_B

Synthetic workflow comparing pre-functionalized vs. unfunctionalized indole precursors.

References

  • Title: A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate Source: Organic Process Research & Development (American Chemical Society) URL: [Link]

  • Title: Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles Source: The Journal of Organic Chemistry (American Chemical Society) URL: [Link]

  • Title: Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents Source: Organic Letters (American Chemical Society) URL: [Link]

Sources

Validation

Structural Confirmation of Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate: X-Ray Crystallography vs. NMR Spectroscopy

Introduction: The Analytical Challenge of Halogenated Indoles Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate (CAS: 848127-77-5) is a highly functionalized, halogenated indole derivative that serves as a critical interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Halogenated Indoles

Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate (CAS: 848127-77-5) is a highly functionalized, halogenated indole derivative that serves as a critical intermediate in the synthesis of targeted therapeutics. In drug development, confirming the exact regiochemistry of substituted building blocks is non-negotiable.

For this specific compound, the benzenoid ring (positions 4 through 7) is heavily substituted: an ester group at C-5, a chlorine atom at C-6, and isolated protons at C-4 and C-7. Because these protons lack adjacent scalar coupling partners, they appear as isolated singlets in a 1 H NMR spectrum. Distinguishing the target compound from its regioisomer (e.g., the 5-chloro-6-ester variant) using standard spectroscopic methods presents a significant analytical bottleneck [1]. This guide objectively compares the performance of X-ray crystallography against 2D Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of such densely functionalized scaffolds.

Performance Comparison: X-Ray Crystallography vs. 2D NMR

The Limitations of 2D NMR in Isolated Spin Systems

NMR spectroscopy is the workhorse of the modern analytical laboratory, offering dynamic, solution-state structural data [2]. To determine the regiochemistry of Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate via NMR, scientists rely on Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) [3].

The structural proof hinges on observing a three-bond ( 3JCH​ ) HMBC correlation from the H-4 proton to the ester carbonyl carbon. However, this approach is inherently indirect. HMBC correlations can sometimes manifest across two ( 2JCH​ ) or four ( 4JCH​ ) bonds, leading to ambiguous interpretations. Furthermore, the heavy chlorine atom does not provide an NMR signal in standard heteronuclear experiments, meaning its position can only be inferred through the chemical shift perturbation of adjacent carbons[3].

The Superiority of X-Ray Crystallography for Absolute Configuration

X-ray crystallography bypasses the ambiguity of indirect connectivity by providing a direct, three-dimensional map of electron density [1]. In the context of Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate, X-ray diffraction is vastly superior for the following mechanistic reasons:

  • Heavy Atom Scattering: The scattering power of an atom in X-ray crystallography is proportional to its atomic number ( Z ). Chlorine ( Z=17 ) possesses significantly more electrons than the surrounding Carbon ( Z=6 ) and Oxygen ( Z=8 ) atoms. This creates a massive, unmistakable peak in the electron density map, allowing for the absolute and immediate assignment of the C-6 position [4].

  • Spatial Resolution: Unlike NMR, which averages the conformational dynamics of molecules in solution, X-ray crystallography freezes the molecule in a solid lattice, providing absolute bond lengths and angles with sub-angstrom precision [5].

Quantitative & Qualitative Comparison Matrix
Analytical ParameterX-Ray Crystallography2D NMR Spectroscopy (HMBC/NOESY)
Primary Output Absolute 3D atomic coordinatesThrough-bond / through-space connectivity
Sample Requirement Single crystal (0.1 – 0.3 mm)Solution (1 – 10 mg in deuterated solvent)
Regiochemical Proof Direct visualization of electron densityIndirect (inferred via J -coupling and NOE)
Halogen Detection Exceptional (Strong anomalous scattering)Indirect (Inferred via 13 C chemical shifts)
Data Acquisition Time 2 – 24 hours (post-crystallization)1 – 4 hours
Major Bottleneck Growing a high-quality single crystalOverlapping signals; lack of adjacent protons

Structural Elucidation Decision Workflow

The following diagram illustrates the logical decision matrix an application scientist must follow when confirming the structure of heavily substituted indoles.

G A Synthesized Compound (Halogenated Indole) B 1D NMR (1H & 13C) Initial Screening A->B C Regiochemical Ambiguity? B->C D 2D NMR (HMBC/NOESY) Indirect Connectivity C->D Protons Present E X-Ray Crystallography Direct Visualization C->E Isolated Spins F Solution-State Model D->F G Absolute 3D Coordinates E->G

Decision matrix for structural elucidation of substituted indoles.

Self-Validating Experimental Protocol: Single-Crystal X-Ray Analysis

To achieve authoritative structural confirmation of Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate, the following self-validating protocol utilizes the vapor diffusion method to generate diffraction-quality crystals [4].

Step 1: Solvent Selection and Dissolution
  • Action: Dissolve 5–10 mg of the purified indole derivative in 0.5 mL of a high-solubility solvent (e.g., Ethyl Acetate) in a small inner vial.

  • Causality: Utilizing a solvent in which the compound is highly soluble ensures a thermodynamically stable, homogeneous liquid phase. This prevents premature, amorphous precipitation, which yields powders useless for single-crystal diffraction.

Step 2: Anti-Solvent Vapor Diffusion
  • Action: Place the uncapped inner vial into a larger outer vial containing 3 mL of a volatile anti-solvent (e.g., Hexane). Seal the outer vial tightly and leave it undisturbed at room temperature for 3 to 7 days.

  • Causality: Hexane has a higher vapor pressure than ethyl acetate. Over time, hexane vapor slowly diffuses into the mother liquor, gradually lowering the dielectric constant of the solution. This controlled, microscopic reduction in solubility lowers the nucleation rate, kinetically favoring the growth of a macroscopic, highly ordered crystal lattice.

Step 3: Crystal Harvesting and Optical Validation
  • Action: Suspend the resulting crystals in a cryoprotectant oil (e.g., Paratone-N) and examine them under a polarized light microscope. Select a crystal with dimensions roughly 0.1×0.1×0.2 mm.

  • Causality: Evaluating the crystal under polarized light is a critical self-validating step. A true single crystal will extinguish polarized light uniformly when rotated. If the crystal blinks irregularly, it is twinned (multiple overlapping lattices), which will severely complicate the mathematical deconvolution of the diffraction pattern [5].

Step 4: Data Collection and Refinement
  • Action: Mount the crystal on a diffractometer equipped with a Copper X-ray source (Cu , λ=1.5418 Å) and cool to 100 K using a nitrogen stream. Collect data, solve the structure using dual-space algorithms (e.g., SHELXT), and refine using least-squares minimization.

  • Causality: While Molybdenum (Mo ) is standard, utilizing Cu radiation is a deliberate choice for this compound. The longer wavelength of copper radiation significantly enhances the anomalous dispersion signal of the chlorine atom. This provides a robust mathematical foundation for determining the absolute configuration of the molecule without relying on external references [4].

Conclusion

While 2D NMR spectroscopy remains a rapid and essential tool for routine structural verification, it falls short when dealing with the isolated spin systems present in densely functionalized molecules like Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate. By directly visualizing electron density and leveraging the strong scattering power of halogens, X-ray crystallography eliminates regiochemical ambiguity, serving as the definitive gold standard for structural confirmation in pharmaceutical development.

References

  • Comparison of NMR and X-ray crystallography Birkbeck, University of London URL:[Link]

  • On the complementarity of X-ray and NMR data National Institutes of Health (PMC) URL:[Link]

  • Halogenated Indole Alkaloids from Marine Invertebrates National Institutes of Health (PMC) URL:[Link]

  • Teaching Crystallography by Determining Small Molecule Structures Journal of Chemical Education (ACS Publications) URL:[Link]

Safety & Regulatory Compliance

Safety

Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate: Authoritative Guide to Operational Safety &amp; Disposal Procedures

As an intermediate in advanced pharmaceutical synthesis, Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate (CAS: 848127-77-5) requires stringent handling and disposal protocols[1]. The presence of the chlorine atom on the...

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Author: BenchChem Technical Support Team. Date: April 2026

As an intermediate in advanced pharmaceutical synthesis, Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate (CAS: 848127-77-5) requires stringent handling and disposal protocols[1]. The presence of the chlorine atom on the indole core mandates that this compound—and any materials contaminated by it—be strictly managed as halogenated organic waste .

This guide provides drug development professionals and laboratory scientists with self-validating, step-by-step methodologies for the safe operational handling and regulatory-compliant disposal of this chemical.

The Causality of Segregation: Why Halogens Require Specific Workflows

In laboratory waste management, the distinction between halogenated and non-halogenated waste is not merely bureaucratic; it is driven by high-temperature combustion chemistry.

When halogenated organics like Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate are thermally destroyed, the chlorine atoms react to form corrosive hydrogen chloride (HCl) gas. If combusted at suboptimal temperatures without specialized emission controls, these compounds can also act as precursors to highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans[2].

The Operational Imperative:

  • BTU Preservation: Halogenated wastes generally possess a lower heating value (BTU/lb) than non-halogenated solvents[2]. Mixing them degrades the fuel value of the entire waste stream, requiring commercial incinerators to consume supplemental fossil fuels.

  • Caustic Scrubbing: Halogenated waste must be routed to specialized rotary kilns or liquid injection incinerators equipped with high-efficiency caustic scrubbers to neutralize acidic exhaust gases[2].

  • Regulatory Compliance: Under US EPA 40 CFR Part 262, mischaracterizing or improperly mixing these waste streams violates hazardous waste generator standards and drastically increases institutional disposal costs[3].

Step-by-Step Disposal Methodologies

To maintain scientific integrity and regulatory compliance, laboratories must implement the following self-validating waste workflows. These procedures align with the EPA's Alternative Requirements for Academic Laboratories (40 CFR 262, Subpart K) and general Resource Conservation and Recovery Act (RCRA) standards[3][4].

Protocol A: Solid Waste Management (Powders & Contaminated Consumables)

Applicable to: Unused chemical powders, contaminated weighing boats, pipette tips, and nitrile gloves.

  • Containment: Collect all solid waste in a wide-mouth High-Density Polyethylene (HDPE) container. Causality: HDPE provides superior chemical resistance to chlorinated organics compared to standard plastics or metals, preventing leaching.

  • Double-Bagging: For highly contaminated PPE, seal the items in a secondary transparent biohazard or chemical waste bag before placing them in the primary bin.

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste. The label must explicitly state: "Hazardous Waste - Halogenated Organic Solid (Contains Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate)"[3].

Protocol B: Liquid Waste Management (Reaction Mixtures & Solvents)

Applicable to: The compound dissolved in solvents (e.g., DCM, Chloroform, DMF, or DMSO).

  • Segregation: Transfer the liquid into a designated "Halogenated Liquid Waste" HDPE carboy. Never mix this stream with non-halogenated waste, even if the primary solvent is non-halogenated (e.g., dissolving the chlorinated indole in pure DMSO renders the entire volume halogenated).

  • Venting: Equip the carboy with a pressure-relieving vented cap. Causality: Mixed organic waste streams can undergo unintended exothermic reactions or volatilize, causing catastrophic pressure build-up in sealed containers.

  • Accumulation Limits: Monitor the Satellite Accumulation Area (SAA). Do not exceed 55 gallons of hazardous waste; request an Environmental Health and Safety (EHS) pickup before the limit is reached[4].

Protocol C: Empty Container Decontamination

Applicable to: Depleted reagent bottles.

  • Triple Rinsing: In a fume hood, rinse the empty container three times with a compatible solvent (e.g., Acetone or Dichloromethane) capable of fully dissolving residual Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate.

  • Rinsate Capture: Pour all rinsate directly into the Halogenated Liquid Waste carboy. Causality: Triple rinsing removes chronic hazards, legally reclassifying the container as "RCRA empty" and safe for standard disposal.

  • Defacing: Completely deface or remove the original manufacturer label, mark the bottle as "EMPTY," and dispose of it in the institutional glass/plastic recycling or standard trash receptacle.

Quantitative Waste Stream Summary

Summarizing your waste streams ensures rapid decision-making at the bench and prevents costly downstream sorting errors by EHS personnel.

Waste StreamPrimary HazardCompatible ContainerEPA Accumulation LimitFinal Treatment Pathway
Solid Waste (Powders, PPE)Halogenated OrganicWide-mouth HDPE55 Gallons (SAA)Rotary Kiln Incineration with Caustic Scrubbing
Liquid Waste (Solvent Mix)Halogenated SolventHDPE Carboy (Vented)55 Gallons (SAA)Liquid Injection Incineration
Empty Containers Residual ChemicalN/AN/ADefaced & Landfilled/Recycled (Post-Rinse)

Disposal Workflow Visualization

The following diagram maps the lifecycle of Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate waste from benchtop generation to final thermal destruction.

DisposalWorkflow Start Waste Generation: Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate Decision Waste State? Start->Decision Solid Solid Waste (Powders, Contaminated PPE) Decision->Solid Liquid Liquid Waste (Dissolved in Solvents) Decision->Liquid Container Empty Containers (Glass/HDPE) Decision->Container SolidBin Halogenated Solid Waste Bin (Double-bagged/Sealed) Solid->SolidBin LiquidBin Halogenated Liquid Waste Carboy (Vented Cap) Liquid->LiquidBin Rinse Triple Rinse with Compatible Solvent Container->Rinse EHSPickup EHS / Certified Waste Vendor Pickup (EPA 40 CFR 262 Compliant) SolidBin->EHSPickup LiquidBin->EHSPickup Rinse->LiquidBin Rinsate Deface Deface Labels & Dispose as Regular Trash Rinse->Deface Incineration High-Temperature Incineration (Caustic Scrubbing) EHSPickup->Incineration

Workflow for the segregation and disposal of halogenated indole chemical waste.

References

  • Title: WAY-324197 - CAS:1005095-06-6 - 绩祥生物-试剂自助购物平台 (Contains reference to CAS 848127-77-5) Source: Sanhua Chem URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: 40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

  • Title: Regulations for Hazardous Waste Generated at Academic Laboratories Source: US Environmental Protection Agency (EPA) URL: [Link]

Sources

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